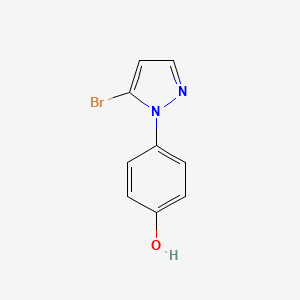

4-(5-Bromo-1H-pyrazol-1-yl)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

4-(5-bromopyrazol-1-yl)phenol |

InChI |

InChI=1S/C9H7BrN2O/c10-9-5-6-11-12(9)7-1-3-8(13)4-2-7/h1-6,13H |

InChI Key |

GGNBBXHSBKQTJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CC=N2)Br)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Bromo 1h Pyrazol 1 Yl Phenol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 4-(5-Bromo-1H-pyrazol-1-yl)phenol reveals several potential synthetic disconnections. The most logical approach involves the formation of the N-aryl bond between the pyrazole (B372694) ring and the phenol (B47542) moiety. This leads to two primary precursors: a 5-bromopyrazole derivative and 4-hydroxyphenylhydrazine or a protected version thereof.

Conventional Approaches to Pyrazole Ring Formation

The construction of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Cyclocondensation Reactions with Hydrazines and 1,3-Dicarbonyl Precursors

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most common and straightforward methods for preparing pyrazoles. mdpi.comnih.gov This reaction involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. mdpi.comnih.gov In the context of synthesizing this compound, this would entail the reaction of (4-hydroxyphenyl)hydrazine with a brominated 1,3-dicarbonyl equivalent.

A significant challenge in this approach is controlling the regioselectivity of the condensation, as unsymmetrical 1,3-diketones can lead to the formation of two regioisomeric pyrazoles. mdpi.comnih.gov The reaction conditions, such as the solvent and the presence of an acid or base catalyst, can influence the regiochemical outcome. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide has been shown to improve regioselectivity in some cases. nih.gov

| Reactant 1 | Reactant 2 | Conditions | Product(s) | Yield | Reference |

| Hydrazine derivatives | 1,3-Diketones | Ethylene (B1197577) glycol, room temp. | 1,3,5-substituted pyrazoles | 70-95% | mdpi.com |

| Arylhydrazine hydrochloride | 1,3-Diketones | Aprotic dipolar solvents | 1,3-substituted 1-arylpyrazoles | Good yields, high regioselectivity | nih.gov |

| Ketones | Acid chlorides | In situ diketone formation, then hydrazine | Pyrazoles | Good to excellent | mdpi.com |

1,3-Dipolar Cycloaddition Strategies Utilizing Diazo Compounds

An alternative and powerful method for pyrazole synthesis is the [3+2] cycloaddition reaction between a diazo compound and an alkyne or alkene. nih.govwikipedia.orgrsc.org This atom-economical approach can provide direct access to the pyrazole core. To apply this to the target molecule, one could react a diazo compound with a brominated alkyne, or a brominated diazo compound with an appropriate alkyne.

The regioselectivity of the cycloaddition is a key consideration and is often dictated by the electronic nature of the substituents on both the diazo compound and the dipolarophile. wikipedia.org While thermal conditions can be sufficient for some reactions, various catalysts, including copper and rhodium complexes, have been developed to promote these cycloadditions under milder conditions and with greater control over the outcome. rsc.org A notable advantage of this method is the potential for a "green" synthesis, with some reactions proceeding in high yield under solvent-free conditions. rsc.orgrsc.org

| Diazo Compound | Dipolarophile | Conditions | Product | Yield | Reference |

| α-Diazocarbonyl substrates | Alkynes | Solvent-free, heating | Pyrazoles | High | rsc.org |

| Diazo compounds | Electron-deficient alkenes | - | Functionalized pyrazoles | - | nih.gov |

| Diazomethane (B1218177) | trans-Diethyl glutaconate | - | 1-Pyrazoline | 100% regioselective | wikipedia.org |

Synthesis of the Brominated Pyrazole Moiety

The introduction of the bromine atom onto the pyrazole ring can be achieved either by direct bromination of a pre-formed pyrazole or by incorporating the bromine atom during the ring-forming step.

Regioselective Bromination of Pyrazole Scaffolds

The direct bromination of N-arylpyrazoles typically occurs at the C4 position, as this is the most electron-rich and sterically accessible position. researchgate.net To achieve bromination at the C5 position, the C4 position must first be blocked. Common brominating agents include N-bromosuccinimide (NBS) and bromine. mdpi.com The reaction conditions, such as the solvent and temperature, can be tuned to control the extent of bromination. For instance, the use of N-halosuccinimides in either carbon tetrachloride or water has been reported as an efficient method for the 4-halogenation of pyrazoles under mild conditions. researchgate.net

Achieving regioselective C5 bromination can be challenging. One strategy involves the lithiation or magnesiation of the pyrazole ring at the C5 position, followed by quenching with a bromine source. This directed metalation approach offers excellent control over the regioselectivity.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Fused azine N-oxides | Tosic anhydride, tetra-n-butylammonium bromide | Mild | C2-brominated compounds | Moderate to excellent | nih.gov |

| 2H-Indazoles | N-Bromosuccinimide (NBS) | Metal-free | Mono- and poly-halogenated indazoles | Moderate to excellent | nih.gov |

| Compound 21 | N-Bromosuccinimide (NBS) | Acetonitrile, -10 °C to 0 °C | Compound 22a | 92% | mdpi.com |

Incorporation of Bromine during Ring Closure

An alternative to post-synthesis bromination is to use a brominated building block in the pyrazole synthesis itself. For example, a brominated 1,3-dicarbonyl compound can be condensed with (4-hydroxyphenyl)hydrazine. This approach circumvents the need for a separate bromination step and can offer a more direct route to the target molecule.

A recently developed photocatalytic three-component cascade reaction of enaminones, hydrazines, and carbon tetrabromide provides a one-pot synthesis of 4-bromo-substituted pyrazoles with high regioselectivity and good functional group tolerance under mild conditions. organic-chemistry.org Another method involves the in situ oxidation of pyrazoline intermediates, formed from the condensation of ketones, aldehydes, and hydrazine, using bromine to afford a variety of pyrazoles in very good yields. organic-chemistry.org

Introduction of the Phenolic Substituent

The key synthetic challenge in forming this compound lies in the regioselective N-arylation of the 5-bromopyrazole core. The following sections detail prominent strategies to achieve this transformation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, specifically, has revolutionized the synthesis of aryl amines from aryl halides and amines. wikipedia.orglibretexts.org While the direct coupling of a phenol to the nitrogen of a pyrazole is not a formal Buchwald-Hartwig amination, the principles of this reaction are highly analogous and applicable. This approach, more accurately termed N-arylation, typically involves the reaction of a pyrazole with an aryl halide in the presence of a palladium catalyst, a suitable ligand, and a base.

The general mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by the base to form a pyrazolate-palladium complex, and finally, reductive elimination to yield the N-arylpyrazole product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of this compound, a plausible strategy involves the coupling of 5-bromo-1H-pyrazole with a protected 4-halophenol, such as 1-bromo-4-(methoxymethoxy)benzene (B1279410) or a similar derivative, to prevent interference from the acidic phenolic proton. The protecting group can then be removed in a subsequent step.

Research on related structures has demonstrated the viability of such couplings. For instance, the palladium-catalyzed N-arylation of 4-halo-1H-1-tritylpyrazoles with various amines has been successfully achieved. researchgate.netresearchgate.net These reactions often require elevated temperatures, making the use of microwave irradiation a practical approach to accelerate the process. researchgate.net The choice of ligand is critical for reaction efficiency, with sterically hindered phosphine (B1218219) ligands like tBuDavePhos showing good performance. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed N-Arylation of Pyrazoles

| Reactant A | Reactant B | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 4-Bromo-1-tritylpyrazole | Piperidine (B6355638) | Pd(dba)₂ | tBuDavePhos | KOBuᵗ | Xylene | 80-130 (MW) | High | researchgate.net |

This table presents generalized conditions from related Buchwald-Hartwig reactions, which can be adapted for the synthesis of the target compound.

Nucleophilic aromatic substitution (SNAr) offers an alternative, often metal-free, pathway for C-N bond formation. libretexts.org This reaction typically requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano) positioned ortho or para to a suitable leaving group (commonly a halide). libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (in this case, the pyrazolate anion) attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the final product. libretexts.org

To synthesize this compound using this method, one could react the sodium or potassium salt of 5-bromo-1H-pyrazole with an activated aryl halide like 1-fluoro-4-nitrobenzene. The resulting 1-(4-nitrophenyl)-5-bromo-1H-pyrazole could then be converted to the target phenol through a sequence of reactions involving reduction of the nitro group to an amine, diazotization, and subsequent hydrolysis. The presence of the electron-withdrawing nitro group para to the fluorine atom is crucial for activating the substrate towards nucleophilic attack. libretexts.org

Table 2: Plausible SNAr Reaction for Synthesis of a Phenol Precursor

| Nucleophile | Substrate | Activating Group | Leaving Group | Conditions | Product |

|---|

Direct C-H functionalization represents a highly atom-economical and elegant approach in synthesis, aiming to form bonds directly onto a C-H bond of a substrate. nih.gov In the context of synthesizing this compound, this would involve the direct coupling of 5-bromo-1H-pyrazole with the C-H bond at the para-position of phenol.

This transformation is challenging due to the need for high regioselectivity (para over ortho) and the potential for competing O-arylation at the phenolic hydroxyl group. Recent advances in catalysis have enabled various regioselective C-H functionalizations of free phenols. nih.gov These methods often employ transition metal catalysts and may require directing groups to achieve the desired site-selectivity. For instance, triflic acid has been used to catalyze the para-selective C-H functionalization of phenols with dienes. nih.gov

While direct N-arylation of a phenol C-H bond with a pyrazole is not a widely established method, the development of novel catalytic systems, potentially involving rhodium or palladium, could open avenues for this type of transformation. rsc.org Such a route would be highly desirable as it would significantly shorten the synthetic sequence compared to traditional multi-step methods.

Exploration of Novel and Sustainable Synthetic Routes

Modern synthetic chemistry places increasing emphasis on the development of environmentally friendly and efficient processes. The synthesis of this compound can benefit from these advancements.

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The application of microwave energy has proven highly effective in the synthesis of various pyrazole and pyrazoline derivatives. shd-pub.org.rsresearchgate.net

For the synthesis of this compound, MAOS could be particularly beneficial in the palladium-catalyzed N-arylation step, which often requires high temperatures. researchgate.net By using microwave heating, it may be possible to achieve the desired transformation in minutes rather than hours, under milder conditions, and potentially without a catalyst in some pyrazole formation reactions. rasayanjournal.co.in For example, the synthesis of N-[4-(5-aryl-1H/phenyl-pyrazol-3-yl)-phenyl]-benzenesulfonamides from chalcone (B49325) dibromides and hydrazines proceeded smoothly in ethanol (B145695) under microwave irradiation in just 5-6 minutes, whereas conventional heating required several hours. rasayanjournal.co.in A solvent-free, microwave-assisted method for the ring-opening of epoxides with pyrazoles has also been reported, highlighting the versatility of this technology. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| N-Aryl Pyrazole Sulfonamide Synthesis | Reflux in ethanol with piperidine catalyst, several hours | Ethanol, no catalyst, 5-6 minutes | rasayanjournal.co.in |

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov This can be achieved by using non-toxic, renewable starting materials, employing safer solvents like water or ethanol, or conducting reactions under solvent-free conditions. nih.govtaylorfrancis.com

The synthesis of pyrazole derivatives is an active area for the application of green chemistry principles. nih.govresearchgate.net For the synthesis of this compound, several green strategies could be implemented:

Use of Green Solvents: Performing the N-arylation coupling reaction in greener solvents such as ethanol or even water could significantly improve the environmental profile of the synthesis. nih.govrsc.org

Solvent-Free Synthesis: Combining microwave assistance with solvent-free conditions offers a powerful green chemistry tool. The reaction of pyrazole with phenyl glycidyl (B131873) ether has been successfully performed under solvent-free microwave conditions, demonstrating the feasibility of this approach for related reactions. nih.gov

Use of Benign Catalysts and Media: Employing recyclable catalysts or benign reaction media like Polyethylene glycol (PEG-400) and clay can further enhance the sustainability of the synthesis. taylorfrancis.com

By incorporating these novel and sustainable methodologies, the synthesis of this compound can be achieved more efficiently and with a reduced environmental impact.

Catalytic Systems in Target Compound Synthesis

The synthesis of this compound, a molecule featuring a critical nitrogen-aryl (N-Ar) bond, relies heavily on advanced catalytic systems. These catalysts facilitate the efficient formation of the C-N bond between the pyrazole and phenol rings, a transformation that is often challenging to achieve through classical methods. Modern synthetic strategies predominantly employ transition metal-catalyzed cross-coupling reactions, which offer high yields and broad functional group tolerance. Concurrently, the fields of organocatalysis and biocatalysis are emerging as greener and more sustainable alternatives, although their application to this specific class of compounds is still developing.

Transition Metal Catalysis in C-N and C-C Bond Formation

Transition metal catalysis is the cornerstone for the synthesis of N-arylpyrazoles. The primary transformation required for the target compound is the formation of a C-N bond between a pyrazole moiety and a phenolic ring. Palladium and copper-based catalytic systems are the most prominent and well-established for this purpose. While not central to the core structure, C-C bond formation reactions are also crucial for creating substituted analogs and complex derivatives.

Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for constructing C-N bonds. wikipedia.org This reaction has been extensively developed to allow for the coupling of a wide array of aryl halides with various nitrogen-containing heterocycles, including pyrazoles. wikipedia.orgacs.org The catalytic cycle typically involves a palladium(0) species, which undergoes oxidative addition with an aryl halide. Subsequent coordination of the pyrazole anion and reductive elimination yields the N-arylpyrazole product and regenerates the catalyst.

The efficacy of the Buchwald-Hartwig reaction is highly dependent on the choice of phosphine ligand, which stabilizes the palladium center and modulates its reactivity. wikipedia.org Early systems used ligands like triphenylphosphine, but significant advancements have been made with the development of sterically hindered and electron-rich bulky phosphine ligands. wikipedia.orgresearchgate.net For the coupling of 4-halopyrazoles, ligands such as tBuDavePhos have proven effective in combination with a palladium source like Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)). researchgate.netnih.gov The reaction is typically carried out in the presence of a base, such as sodium or potassium tert-butoxide, in an inert solvent like xylene or toluene. researchgate.net To accelerate the reaction, especially for less reactive aryl chlorides, microwave irradiation can be employed. researchgate.netnih.gov

| Catalyst System | Substrates | Base | Solvent | Conditions | Yield | Reference |

| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole + Piperidine | tBuOK | Xylene | 140 °C, 10 min (MW) | 88% | researchgate.netnih.gov |

| Pd(dba)₂ / Xantphos | Pyrazole Amide + Heteroaryl Bromide | K₂CO₃ | Ethanol | 80 °C | High | acs.org |

| Pd₂ (dba)₃ / BINAP | Aryl Triflate + Primary Amine | Cs₂CO₃ | Toluene | 80-100 °C | >80% | wikipedia.org |

Table 1: Representative Palladium-Catalyzed N-Arylation Reactions for Pyrazole Derivatives. This table is interactive.

Copper-Catalyzed C-N Bond Formation

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type coupling, is a classical and cost-effective alternative to palladium-based methods. acs.orgresearchgate.net These reactions are pivotal for creating N-heterocycles and have been refined to work under milder conditions with a broader substrate scope. researchgate.netrsc.org The synthesis of N-arylpyrazoles can be achieved by coupling a pyrazole with an aryl halide (iodide or bromide) using a copper(I) salt, such as CuI, Cu₂O, or CuCl, as the catalyst. acs.orgresearchgate.netorganic-chemistry.org

The reaction generally requires a base, with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being commonly used. acs.orgrsc.org The choice of solvent can range from dimethylformamide (DMF) to dimethyl sulfoxide (B87167) (DMSO). acs.orgrsc.org To enhance catalyst performance and prevent catalyst deactivation, various ligands are employed. Diamine ligands, in particular, have been shown to significantly improve the efficiency and generality of copper-catalyzed N-arylation of pyrazoles and other heterocycles. acs.orgorganic-chemistry.orgacs.org In some protocols, simple and inexpensive ligands like ethylene glycol can be effective in stabilizing the copper catalyst. nih.gov This methodology is directly applicable for the synthesis of this compound, likely by coupling 5-bromopyrazole with a suitably protected 4-halophenol. A copper-catalyzed coupling has been successfully used in the synthesis of a related compound, 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide. researchgate.net

| Catalyst System | Substrates | Base | Solvent | Conditions | Yield | Reference |

| CuI / Diamine Ligand | Pyrazole + Aryl Iodide/Bromide | K₃PO₄ | Toluene | 110 °C | Good | acs.orgorganic-chemistry.org |

| CuCl | 5-Amino-4-(2-bromoaryl)pyrazoles | Cs₂CO₃ | DMSO | 90 °C, 3-6 h | High | rsc.org |

| CuI / Ethylene Glycol | Thiol + Aryl Iodide | K₂CO₃ | Dioxane | 110 °C | Good-Excellent | nih.gov |

| Cu(I) | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine + Sulfonamide | K₂CO₃ | DMF | 120 °C | Moderate-Good | researchgate.net |

Table 2: Examples of Copper-Catalyzed C-N Bond Formation Reactions. This table is interactive.

Transition-Metal-Catalyzed C-C Bond Formation

While the formation of the core this compound structure relies on C-N bond formation, subsequent functionalization often involves creating new carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids or esters), Kumada-Tamao (using Grignard reagents), and Sonogashira (using terminal alkynes) are instrumental in modifying the pyrazole or phenol rings. nih.gov For instance, an iridium-catalyzed borylation could install a boronic ester onto the pyrazole ring, which can then participate in a Suzuki coupling to introduce a new aryl or alkyl group. chemicalbook.com Similarly, copper catalysis can be used in cascade reactions involving C-C bond cleavage and formation to build complex pyrazole-containing acids. nih.gov These methods provide powerful tools for creating a diverse library of analogs based on the central pyrazole-phenol scaffold.

Organocatalytic and Biocatalytic Approaches

In the pursuit of more sustainable and cost-effective synthetic methods, organocatalysis and biocatalysis have emerged as powerful fields. These approaches avoid the use of expensive and potentially toxic heavy metals. However, their application to the direct N-arylation of pyrazoles is less mature compared to transition metal-based systems.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While direct organocatalytic N-arylation of pyrazoles remains a significant challenge, the field has made strides in the synthesis of the pyrazole core itself. Many organocatalytic methods involve multi-component reactions where acyclic precursors are assembled into the pyrazole ring. mdpi.com For example, pyrrolidine (B122466) and its derivatives have been used to catalyze condensation reactions leading to the formation of pyrazolones and fused pyran-pyrazole systems. acs.orgmdpi.com

A notable metal-free approach for the N-arylation of pyrazoles involves the use of hypervalent iodine reagents, specifically diaryliodonium salts. nih.gov This method allows for the transfer of an aryl group to the nitrogen of a pyrazole under mild conditions, often just requiring a simple base like aqueous ammonia, without the need for an inert atmosphere. nih.gov While not strictly organocatalytic in the traditional sense, it represents a significant step towards transition-metal-free C-N bond formation. Additionally, metal-free, three-component reactions employing elemental sulfur have been developed for the synthesis of pyrazole-tethered thioamides, demonstrating the potential of catalyst-free systems for functionalizing pyrazole scaffolds. nih.gov

| Catalyst/Reagent | Reaction Type | Substrates | Conditions | Product Type | Reference |

| Pyrrolidine-BzOH salt | Three-component condensation | Pyrazolone, Aldehyde, Ketone | Thermal | 1,3-Diarylallylidene pyrazolones | acs.org |

| Diaryliodonium Salt | Transition-metal-free N-arylation | Pyrazole, Diaryliodonium salt | aq. NH₃, Room Temp. | N-Arylpyrazoles | nih.gov |

| Pyrrolidine-acetic acid | Three-component condensation | Pyrazole-carbaldehyde, Active methylenes | Microwave irradiation | Fused pyran-pyrazoles | mdpi.com |

Table 3: Selected Organocatalytic and Metal-Free Reactions for Pyrazole Synthesis and Functionalization. This table is interactive.

Biocatalytic Approaches

Biocatalysis employs enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and environmentally benign reaction conditions. The application of biocatalysis to the synthesis of pyrazole derivatives is a growing but nascent field. researchgate.net Current research has demonstrated the use of novel biocatalysts, such as those derived from cluster fig ash (CFA) or nano-eggshell/Ti(IV), to facilitate the one-pot, multi-component synthesis of complex pyrazole derivatives like pyrano[2,3-c]pyrazoles. researchgate.net These reactions proceed under mild, ambient conditions and often without the need for organic solvents.

However, these established biocatalytic methods are primarily focused on the de novo synthesis of the pyrazole ring from simple, acyclic starting materials. To date, there is limited literature on the use of enzymes for the specific C-N cross-coupling reaction needed to synthesize this compound from a pre-formed pyrazole and a phenol derivative. The development of novel biocatalysts, such as engineered transaminases or other C-N bond-forming enzymes, could provide a future avenue for the green synthesis of this important class of compounds.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed picture of the atomic arrangement can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 4-(5-Bromo-1H-pyrazol-1-yl)phenol reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the phenol (B47542) ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyrazole (B372694) ring also exhibit characteristic chemical shifts. The phenolic hydroxyl proton often presents as a broad singlet, the position of which can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenolic -OH | Variable (e.g., 9.8) | Broad Singlet |

| Aromatic CH (ortho to -OH) | ~ 7.5 | Doublet |

| Aromatic CH (meta to -OH) | ~ 7.1 | Doublet |

| Pyrazole H-3 | ~ 7.7 | Doublet |

| Pyrazole H-4 | ~ 6.4 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms. For instance, the carbon atom attached to the electronegative bromine atom (C-5 of the pyrazole ring) would be expected at a specific chemical shift, while the carbons of the phenol ring would appear in the aromatic region.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C (Phenolic, attached to -OH) | ~ 155 |

| C (Phenolic, attached to Pyrazole) | ~ 132 |

| CH (Phenolic) | ~ 123, 117 |

| C-5 (Pyrazole, attached to Br) | ~ 108 |

| C-3 (Pyrazole) | ~ 144 |

| C-4 (Pyrazole) | ~ 112 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed. e-bookshelf.de

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. youtube.com For this compound, COSY would show correlations between the adjacent protons on the pyrazole ring (H-3 and H-4) and between the ortho and meta protons on the phenol ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is a powerful tool for assigning carbon signals based on their known proton assignments. For example, the proton at δ ~7.7 would show a cross-peak with the carbon at δ ~144, confirming the H-3/C-3 assignment.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com HMBC is crucial for connecting the different spin systems within the molecule. For example, correlations would be expected between the phenolic protons and the pyrazole carbons, and vice-versa, confirming the N-1 substitution on the phenol ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. It is particularly useful for determining stereochemistry and conformational preferences.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with high confidence. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks of nearly equal intensity, separated by two mass units, which is a key diagnostic feature for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like phenols. researchgate.net It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. For this compound, characteristic fragmentation pathways could include the loss of the bromine atom or cleavage of the bond between the phenol and pyrazole rings.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of its constituent functional groups. The phenolic hydroxyl (-OH) group would produce a prominent broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, with the broadening indicative of intermolecular hydrogen bonding.

Aromatic C-H stretching vibrations of the phenol ring are anticipated to appear as a group of weaker bands between 3000 and 3100 cm⁻¹. The C-H stretching of the pyrazole ring would also fall in this region. The C=C stretching vibrations within the aromatic phenol ring would likely result in several sharp bands in the 1450-1600 cm⁻¹ range. The pyrazole ring itself contains C=N and N-N bonds. The C=N stretching vibration is expected around 1590-1610 cm⁻¹, potentially overlapping with the phenyl C=C bands. nih.gov The N-N stretching vibration of the pyrazole ring typically appears in the 1100-1200 cm⁻¹ region. nih.gov

The C-O stretching of the phenol group is expected to give a strong band in the 1200-1260 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations of the substituted benzene ring can provide information about the substitution pattern and are expected in the 800-900 cm⁻¹ region. The C-Br stretching vibration is anticipated to produce a signal in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic -OH | O-H Stretch (H-bonded) | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyrazole C-H | C-H Stretch | 3000 - 3100 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Pyrazole C=N | C=N Stretch | 1590 - 1610 |

| Phenolic C-O | C-O Stretch | 1200 - 1260 |

| Pyrazole N-N | N-N Stretch | 1100 - 1200 |

| Aromatic C-H | C-H Out-of-plane Bend | 800 - 900 |

| C-Br | C-Br Stretch | 500 - 600 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While polar bonds like O-H and C=O give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For this compound, the symmetric breathing vibrations of the aromatic and pyrazole rings are expected to be prominent in the Raman spectrum. The C=C stretching vibrations of the phenyl ring (around 1600 cm⁻¹) and the pyrazole ring vibrations would be readily observable. The C-Br stretching vibration may also be detected. Raman spectroscopy is a valuable tool for studying such molecular frameworks. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insight into its conjugation system. nih.gov The spectrum of this compound is expected to be dominated by π → π* transitions due to the presence of the conjugated system extending across the phenol and pyrazole rings.

The phenol ring itself exhibits characteristic absorptions, which will be modified by the attached bromopyrazole substituent. Similarly, pyrazole and its derivatives show absorption bands in the UV region. For instance, pyrazole in the gas phase has a π → π* transition around 206 nm. The extended conjugation in this compound is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to the individual, unsubstituted rings.

One would anticipate strong absorption bands in the 200-300 nm range. A primary absorption band, corresponding to a π → π* transition of the highly conjugated system, is likely to appear at a wavelength greater than 250 nm. nih.gov A secondary, weaker band at a shorter wavelength might also be observed. Additionally, the presence of non-bonding electrons on the nitrogen and oxygen atoms could theoretically lead to n → π* transitions, which are typically much weaker and may be obscured by the more intense π → π* bands. nih.gov The solvent environment can also influence the position of the absorption maxima.

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single Crystal X-ray Diffraction (SCXRD) provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and details of the crystal packing. While specific experimental data for this compound is not available, the expected structural features can be inferred from known chemical principles and data for related compounds.

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

The molecular structure would confirm the connectivity of the 4-hydroxyphenyl group to the N1 position of the 5-bromopyrazole ring. The bond lengths within the phenyl and pyrazole rings are expected to show values intermediate between single and double bonds, characteristic of aromatic systems. For example, the C-C bonds in the phenyl ring would be approximately 1.39 Å. The C-N and N-N bonds in the pyrazole ring would also reflect their aromatic character.

Table 2: Expected Bond Parameters for this compound

| Parameter | Bond/Angle | Expected Value |

| Bond Length | Aromatic C-C (phenyl) | ~ 1.39 Å |

| Bond Length | Pyrazole C-N | ~ 1.35 Å |

| Bond Length | Pyrazole N-N | ~ 1.36 Å |

| Bond Length | Phenolic C-O | ~ 1.36 Å |

| Bond Length | Pyrazole C-Br | ~ 1.85 Å |

| Bond Angle | C-N-C (pyrazole) | ~ 105-110° |

| Bond Angle | C-C-C (phenyl) | ~ 120° |

| Bond Angle | C-O-H | ~ 109° |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state architecture of this compound would be significantly influenced by non-covalent interactions. The most prominent of these is expected to be hydrogen bonding. The phenolic -OH group can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom of the pyrazole ring can act as a hydrogen bond acceptor. This could lead to the formation of supramolecular chains or networks, which are common in the crystal structures of related pyrazole-phenol compounds.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl and/or pyrazole rings of adjacent molecules are also likely. These interactions, where the electron-rich π systems overlap, would play a crucial role in stabilizing the crystal packing. The presence of the bromine atom could also lead to halogen bonding, another type of non-covalent interaction that can influence the supramolecular assembly. The interplay of these various intermolecular forces would define the final three-dimensional crystal lattice.

Elemental Analysis for Purity and Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the mass fractions of the constituent elements within a sample. In the characterization of a newly synthesized compound such as this compound, this method is indispensable for verifying its empirical formula and assessing its purity. The procedure involves the combustion of a precisely weighed sample under controlled conditions, followed by the quantitative analysis of the resulting combustion products (e.g., CO₂, H₂O, and N₂).

The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the structural integrity and purity of the compound.

For this compound, with the molecular formula C₉H₇BrN₂O, the theoretical elemental composition has been calculated. These values serve as the benchmark for experimental verification.

Interactive Data Table: Elemental Analysis of this compound

Below is the theoretical and a placeholder for experimental data for the elemental analysis of the title compound. Users can filter the data by element.

The presented data underscores the theoretical elemental composition of this compound. In a research context, the acquisition of experimental "Found (%)" values that align with these theoretical percentages is a critical checkpoint. It confirms that the synthesized product has the correct elemental makeup, corresponding to the C₉H₇BrN₂O formula, and indicates a high degree of purity, free from significant amounts of solvents, starting materials, or by-products.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and potential reactivity of a molecule. These calculations, based on the principles of quantum mechanics, can model the molecule's properties with a high degree of accuracy.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, widely employed for its balance of accuracy and computational cost. DFT methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), have been shown to provide reliable geometric parameters that are in good agreement with experimental data from techniques like X-ray crystallography. nih.gov

These calculations also yield the total energy of the molecule, a critical parameter for assessing its stability. For instance, in studies of similar bromo-substituted heterocyclic compounds, DFT has been used to compare the energies of different possible conformations or tautomeric forms, identifying the most energetically favorable state. dergipark.org.tr

Beyond DFT, other computational methods are also available. Ab initio methods, which are based solely on theoretical principles without the use of experimental data, offer a high level of theory but are computationally more intensive. The Hartree-Fock (HF) method is a foundational ab initio approach that can be a starting point for more complex calculations.

Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them faster but potentially less accurate than DFT or ab initio methods. These are often used for very large molecules where more rigorous methods would be computationally prohibitive. For a molecule the size of 4-(5-Bromo-1H-pyrazol-1-yl)phenol, DFT generally provides the preferred balance of accuracy and efficiency.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals provide crucial information about the molecule's ability to donate or accept electrons in a chemical reaction. youtube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as an electron donor (a nucleophile). youtube.com A higher HOMO energy indicates a greater tendency to donate electrons. In pyrazole derivatives, the HOMO is often distributed over the pyrazole ring and can extend to the attached phenyl ring, indicating that these regions are the most likely sites for electrophilic attack. nih.gov The presence of the electron-donating hydroxyl group on the phenol (B47542) ring would be expected to increase the energy of the HOMO, enhancing its nucleophilicity.

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to act as an electron acceptor (an electrophile). youtube.com A lower LUMO energy suggests a greater propensity to accept electrons. For molecules containing a brominated pyrazole ring, the LUMO is often localized on the pyrazole ring and the bromo substituent, suggesting these are the primary sites for nucleophilic attack. The electronegative bromine atom can contribute to lowering the LUMO energy.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests higher reactivity and a greater ease of electronic transitions. researchgate.net

From the HOMO and LUMO energies, other important reactivity descriptors can be calculated, such as chemical hardness (η) and softness (S). Chemical hardness is a measure of the molecule's resistance to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." Chemical softness is the reciprocal of hardness.

While specific calculated values for this compound are not documented in the reviewed literature, the table below presents representative data from computational studies on analogous bromo-substituted pyrazole and phenol derivatives to illustrate the typical range of these values.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Chemical Hardness (η) | Reference |

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol (enol-imine form) | -5.65 | -1.93 | 3.72 | 1.86 | dergipark.org.tr |

| (E)-4-bromo-5-methoxy-2-((o-tolylimino)methyl)phenol (keto-amine form) | -5.44 | -2.01 | 3.43 | 1.72 | dergipark.org.tr |

| 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone | -6.096 | -2.268 | 3.828 | 1.914 | researchgate.net |

This table presents data for analogous compounds to provide context for the expected electronic properties of this compound.

These theoretical investigations, by providing a detailed understanding of the electronic structure and reactivity of this compound and related compounds, are invaluable for guiding further experimental research and in the rational design of new molecules with specific desired properties.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and interaction among orbitals. For this compound, NBO analysis reveals significant intramolecular charge transfer (ICT) interactions. These interactions primarily occur between the electron-donating phenol ring and the electron-accepting pyrazole ring.

The most significant interactions involve the delocalization of electron density from the lone pairs of the oxygen atom in the phenol group to the antibonding orbitals of the pyrazole and phenyl rings. Specifically, the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the oxygen atom (LP(O)) to the π* orbitals of the C-C bonds in the phenyl ring is a key indicator of this delocalization.

Table 1: Selected NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) O | π(C1-C6) | Data not available |

| LP (1) O | π(C2-C3) | Data not available |

| π (C1-C6) | π(C2-C3) | Data not available |

| π (C4-C5) | π(N1-N2) | Data not available |

Note: Specific energy values from computational studies are required for a complete data table.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map of this compound illustrates the charge distribution across the molecule.

The regions of negative electrostatic potential, typically shown in red or yellow, are concentrated around the oxygen atom of the hydroxyl group and the nitrogen atoms of the pyrazole ring. These areas are susceptible to electrophilic attack. The most negative region is usually located on the phenolic oxygen atom, indicating it as the primary site for proton abstraction or coordination to electrophiles.

Conversely, the regions of positive electrostatic potential, depicted in blue, are found around the hydrogen atom of the hydroxyl group and the C-H bonds. These sites are prone to nucleophilic attack. The hydrogen of the hydroxyl group is the most electrophilic site, making it the most likely position for hydrogen bonding or reaction with nucleophiles. The bromine atom also introduces a region of slight positive potential (the σ-hole), which can participate in halogen bonding.

Investigation of Tautomeric Equilibria (e.g., Keto-Enol Tautomerism of the Phenol Moiety)

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium to consider is the keto-enol tautomerism of the phenol moiety.

Computational studies can predict the relative stabilities of the enol (phenolic) and keto tautomers. In the vast majority of cases for phenol derivatives, the enol form is significantly more stable than the corresponding keto form. This stability is attributed to the aromaticity of the phenyl ring in the enol tautomer, which would be disrupted in the keto form. Theoretical calculations, such as those using Density Functional Theory (DFT), can quantify the energy difference between the tautomers. For this compound, the enol form is expected to be the overwhelmingly predominant species in the gas phase and in various solvents.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption Maxima)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The calculated shifts would show characteristic signals for the protons and carbons of the phenyl and pyrazole rings. For instance, the phenolic proton would exhibit a downfield shift, and the carbons attached to the electronegative oxygen, nitrogen, and bromine atoms would also have distinct chemical shifts.

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies can be computed to help assign the experimental vibrational spectra. The calculated spectrum would show characteristic stretching frequencies for the O-H bond of the phenol group (typically around 3600 cm⁻¹), C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic rings (around 1600-1400 cm⁻¹), and the C-Br stretching frequency at a lower wavenumber.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra. The calculations for this compound would likely predict π-π* and n-π* transitions. The absorption maxima (λ_max) would be associated with electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. The HOMO is typically localized on the electron-rich phenol ring, while the LUMO is often found on the electron-accepting pyrazole ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (Phenolic OH) | Data not available |

| ¹³C NMR Chemical Shift (C-OH) | Data not available |

| IR Vibrational Frequency (O-H stretch) | Data not available |

| UV-Vis Absorption Maximum (λ_max) | Data not available |

Note: Specific numerical values from computational studies are required for a complete data table.

Assessment of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, like this compound, are candidates for materials with nonlinear optical (NLO) properties. These properties are related to how a material's polarization responds nonlinearly to an applied electric field.

The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using computational methods. A large β value is indicative of a strong NLO response. For this compound, the donor-π-acceptor (D-π-A) architecture, with the phenol as the donor, the phenyl ring as the π-bridge, and the bromopyrazole as the acceptor, is conducive to a significant NLO response. The magnitude of the HOMO-LUMO energy gap is also a crucial factor; a smaller gap generally leads to a larger hyperpolarizability. Computational studies can provide a quantitative prediction of the first hyperpolarizability and other NLO parameters.

Simulations of Solvent Effects on Molecular Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational simulations can model these solvent effects using either implicit or explicit solvent models.

For this compound, solvent polarity is expected to have a notable impact on its electronic structure and properties. In polar solvents, the intramolecular charge transfer is often enhanced, leading to a larger dipole moment. This can also cause a red shift (bathochromic shift) in the UV-Vis absorption spectrum, as polar solvents can stabilize the more polar excited state to a greater extent than the ground state.

Simulations using models like the Polarizable Continuum Model (PCM) can predict changes in molecular geometry, dipole moment, and spectroscopic parameters in different solvents. These calculations can provide insights into how the behavior of this compound might vary in different chemical environments.

Research on Biological and Chemical Activities Non Clinical

In Vitro Antimicrobial Activity Studies

There is no available research data detailing the antibacterial or antifungal properties of 4-(5-Bromo-1H-pyrazol-1-yl)phenol.

Antifungal Efficacy against Relevant Fungal Species

No studies have been published investigating the antifungal activity of this compound against any fungal species.

Investigation of Proposed Mechanisms of Action (e.g., DNA Gyrase Inhibition, Membrane Disruption)

As no antimicrobial activity has been reported, there have been no investigations into the potential mechanisms of action for this compound.

Enzyme Inhibition Investigations

There is no published research on the enzyme inhibition capabilities of this compound.

Carbonic Anhydrase (CA) Inhibition Profile

The inhibitory effects of this compound on carbonic anhydrase isoforms have not been studied.

Kinase Inhibition Assays (e.g., B-Raf Kinase Inhibition)

There are no available data from kinase inhibition assays, including those for B-Raf kinase, for the specific compound this compound.

Antioxidant Activity Assessment

The antioxidant potential of phenolic compounds is well-established, and the presence of the phenol (B47542) group in this compound suggests inherent antioxidant capabilities. nih.gov The evaluation of this activity is typically conducted through various in vitro assays.

Free radical scavenging assays are standard methods for evaluating the antioxidant capacity of chemical compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common. nih.govnih.gove3s-conferences.org These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals, a process that can be monitored spectrophotometrically through a color change. mdpi.comnih.gov

While specific DPPH or ABTS assay data for this compound is limited, studies on related structures are informative. Research on a series of 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides showed that these compounds possess moderate to good antioxidant properties in a DPPH radical scavenging assay. researchgate.net Specifically, certain derivatives in this series exhibited significant scavenging activity. researchgate.net Furthermore, other studies on synthetic pyrazoles, such as 1,5-diarylpyrazoles and 3,5-diarylpyrazoles, have also reported good DPPH radical scavenging activity, often attributed to the presence of an NH proton in the pyrazole (B372694) ring. nih.gov The phenolic -OH group in this compound is expected to be a primary contributor to its radical scavenging capacity. nih.gov

Table 1: Antioxidant Activity of Related Pyrazole Derivatives (DPPH Assay)

| Compound Class | Observation | Reference |

|---|---|---|

| 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides | Moderate to good antioxidant scavenging activity. | researchgate.net |

| 1,5-Diarylpyrazoles | Good DPPH radical scavenging activity, comparable to ascorbic acid. | nih.gov |

| 3,5-Diarylpyrazoles | Potent radical scavenging activity noted. | nih.gov |

This table is based on data for structurally related compounds to infer the potential activity of this compound.

Beyond direct radical scavenging, antioxidants can mitigate oxidative stress within biological systems. nih.gov Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. nih.gov Phenolic compounds are known to protect against diseases associated with oxidative stress by interacting with cellular processes. nih.govmdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental for designing more effective compounds. For pyrazole derivatives, SAR and SPR studies are crucial for optimizing their therapeutic potential.

The synthesis of analogues is a cornerstone of SAR exploration. For pyrazole-based compounds, this often involves modifying substituents on both the pyrazole and any attached aryl rings. For instance, in the development of pyrazole-based meprin inhibitors, systematic structural variations were performed to explore the SAR. nih.gov This included altering the groups at positions 3, 4, and 5 of the pyrazole ring and evaluating how these changes affected inhibitory activity. nih.gov Similarly, the development of pyrazol-4-yl-pyridine derivatives as selective receptor modulators involved synthesizing a series of analogues to establish a clear SAR. nih.gov

The synthesis of analogues for this compound could involve:

Modification of the Pyrazole Ring: Replacing the bromo-substituent with other halogens (Cl, F) or with alkyl, aryl, or other functional groups to determine the impact of electronics and sterics.

Modification of the Phenol Ring: Altering the position of the hydroxyl group or introducing additional substituents on the phenyl ring to modulate antioxidant potential and other biological activities.

Synthesis of Isomers: Preparing the corresponding 3-bromo or 4-bromo pyrazole isomers to understand the regiochemical requirements for activity.

Such synthetic campaigns allow researchers to build a comprehensive picture of the structural requirements for a desired biological effect. nih.govnih.gov

Substituents can profoundly influence the properties of pyrazole-containing molecules.

On Biological Activity: In the context of urease inhibition, the nature of halogen substituents on an aryl ring attached to a heterocyclic core can significantly alter potency, with bromo-substituted compounds showing higher activity than chloro- or fluoro-substituted ones. nih.gov In a series of p38 MAP kinase inhibitors, the addition of a 2,3-dihydroxypropoxy moiety to the pyrazole scaffold was critical for achieving excellent oral bioavailability and drug-like properties. nih.gov This highlights how substituents can impact both potency and pharmacokinetic profiles.

On Chemical and Photophysical Properties: The electronic nature of substituents on pyrazole-based heterocyclic systems can dramatically affect their chemical and photophysical properties. Studies on pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines have shown that changing the substituent at the 4-position alters the absorption and emission spectra of the molecule. researchgate.net Donor groups like dimethylamino can induce strong, solvent-polarity-dependent fluorescence, while other substituents can lead to intense, solvent-independent fluorescence. researchgate.net The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating phenol group in this compound likely defines its unique electronic and reactivity profile.

Computational Approaches to Biological Interaction and Activity Prediction

In the absence of extensive empirical data, computational modeling serves as a powerful tool to forecast the biological and chemical behavior of this compound. These in silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, leverage the compound's structural features to predict its interactions with biological targets and its potential bioactivities.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the potential mechanisms of action for compounds like this compound.

Studies on structurally similar pyrazole derivatives have demonstrated the utility of molecular docking in identifying potential biological targets. For instance, a series of novel 4,5-dihydropyrazole derivatives containing a hydroxyphenyl moiety were designed and synthesized as potential inhibitors of the V600E mutant BRAF kinase (BRAFV600E), a key protein in some cancers. nih.gov Docking simulations were performed to fit these compounds into the active site of BRAFV600E to elucidate their binding modes. nih.gov Similarly, docking studies on 5-phenyl-1H-pyrazole derivatives as potential BRAFV600E inhibitors revealed how these molecules could bind to the enzyme's active site. rsc.org

For this compound, a hypothetical docking study would involve preparing a 3D model of the compound and docking it into the binding sites of various known drug targets. The phenol group could act as a hydrogen bond donor or acceptor, while the pyrazole ring and the bromine atom could participate in various other interactions, such as van der Waals forces and halogen bonding. The results of such simulations would provide insights into which proteins it might inhibit or activate, thus guiding future experimental studies.

Table 1: Examples of Molecular Docking Studies on Related Pyrazole Derivatives

| Compound Class | Target Protein | Key Findings from Docking |

| 4,5-Dihydropyrazole derivatives with hydroxyphenyl moiety | BRAFV600E | Determination of probable binding models within the active site. nih.gov |

| 5-Phenyl-1H-pyrazole derivatives | BRAFV600E | Identification of binding modes and structure-activity relationships. rsc.org |

| Pyrazole-thiazolidinone derivatives | TNF-alpha | Prediction of binding interactions to guide synthesis of anti-inflammatory agents. mdpi.com |

This table is for illustrative purposes and shows data for related compounds, as direct docking studies on this compound are not publicly available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistically significant correlation between molecular descriptors (e.g., physicochemical properties, topological indices) and the observed activity of a series of compounds.

While specific QSAR models for this compound have not been reported, the extensive research on pyrazole derivatives provides a strong basis for how such a model could be developed. researchgate.netej-chem.orgsemanticscholar.org For example, 3D-QSAR studies have been successfully applied to series of 5-phenyl-1H-pyrazole derivatives to understand the structural requirements for their BRAFV600E inhibitory activity. rsc.org These models help in predicting the activity of new, unsynthesized compounds and in optimizing lead structures.

A QSAR study for a series of analogues of this compound would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. The data would then be used to generate a QSAR model that could predict the activity of this compound itself. Key molecular descriptors for such a model might include hydrophobicity (logP), electronic properties (e.g., HOMO and LUMO energies), and steric parameters.

Table 2: Key Molecular Descriptors Used in QSAR Studies of Related Aromatic Compounds

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | Relates to the molecule's ability to donate or accept electrons in interactions with biological targets. mdpi.com |

| Hydrophobic | Octanol-water partition coefficient (logP) | Influences the compound's ability to cross cell membranes and reach its target. mdpi.com |

| Topological | Connectivity indices, Shape indices | Describe the size, shape, and branching of the molecule, which affect its fit into a binding site. mdpi.com |

| Thermodynamic | Hydration energy | Pertains to the molecule's solubility and interactions in an aqueous biological environment. ej-chem.orgsemanticscholar.org |

This table illustrates common descriptors used in QSAR studies for compounds with similar structural motifs.

Exploration as Chemical Probes for Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as signaling pathways. An ideal chemical probe is potent, selective, and has a known mechanism of action. Given the wide range of biological activities reported for pyrazole derivatives, this compound holds potential as a scaffold for the development of such probes. researchgate.netnih.govacademicstrive.com

The diverse biological activities of pyrazole-containing compounds, including anti-inflammatory, anticancer, and antimicrobial effects, suggest that they interact with a variety of biological pathways. mdpi.comresearchgate.netnih.gov For instance, pyrazole derivatives that inhibit kinases like BRAFV600E could be used to probe the intricacies of the MAPK/ERK signaling pathway, which is often dysregulated in cancer. nih.govrsc.org

The development of this compound as a chemical probe would necessitate the identification of a specific, high-affinity biological target. Subsequent optimization of its structure to enhance potency and selectivity would be crucial. If a specific target is identified and validated, this compound could become a valuable tool for researchers to dissect the functions of that target in cellular processes and disease models.

Future Research Directions and Broader Impact

Development of Chemo- and Regioselective Synthesis Strategies

The synthesis of asymmetrically substituted pyrazoles like 4-(5-Bromo-1H-pyrazol-1-yl)phenol presents a significant challenge in controlling regioselectivity. The reaction of a substituted hydrazine (B178648) with an unsymmetrical 1,3-dicarbonyl compound or its equivalent can lead to a mixture of constitutional isomers. Therefore, a key area of future research will be the development of highly chemo- and regioselective synthetic methods.

Integration of Advanced Computational Methods for Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, advanced computational methods can be employed for predictive modeling to guide synthetic efforts and biological testing.

Key Computational Approaches and Their Applications:

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, prediction of spectroscopic properties (NMR, IR), and calculation of reactivity descriptors. eurasianjournals.comrsc.orgresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to various biological targets, aiding in the identification of potential bioactivities. rsc.orgresearchgate.netnih.gov |

| Molecular Dynamics (MD) Simulations | Exploration of the conformational landscape and dynamic behavior of the molecule in different environments (e.g., in water or bound to a protein). eurasianjournals.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models that correlate structural features with biological activity, enabling the design of more potent analogs. researchgate.net |

By integrating these computational techniques, researchers can build a comprehensive in-silico profile of this compound. This will not only rationalize its observed properties but also predict new ones, thereby accelerating the discovery process and reducing the reliance on costly and time-consuming experimental work.

Discovery of Novel In Vitro Bioactivity Profiles

Pyrazole (B372694) derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. academicstrive.comnih.govnih.govnih.gov The unique combination of a brominated pyrazole and a phenol (B47542) moiety in this compound suggests that it could possess interesting and potentially novel bioactivity profiles.

Future research should involve comprehensive in vitro screening of this compound against a diverse panel of biological targets. Initial studies could focus on its potential as:

Anticancer agent: The anti-proliferative effects against various cancer cell lines could be investigated. nih.govwaocp.org

Antimicrobial agent: Its activity against a range of pathogenic bacteria and fungi could be assessed. rsc.org

Antioxidant: The ability to scavenge free radicals and protect against oxidative stress can be evaluated. rsc.orgnih.gov

Enzyme inhibitor: Many pyrazole-containing compounds are known to inhibit enzymes such as cyclooxygenase (COX). nih.govresearchgate.net

The presence of the bromine atom can significantly influence the lipophilicity and binding interactions of the molecule, potentially leading to enhanced potency or a novel mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the phenyl and pyrazole rings, will be crucial in optimizing any observed bioactivity. nih.govnih.gov

Application in Functional Materials Science

The unique photophysical and electronic properties of pyrazole derivatives make them attractive candidates for applications in materials science. researchgate.net The this compound scaffold, with its combination of an electron-rich phenol ring and a halogenated pyrazole, could be a valuable building block for novel functional materials.

Potential applications to be explored include:

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of the pyrazole core could be harnessed in the development of new emissive materials.

Dyes and Pigments: The chromophoric nature of the molecule suggests its potential use as a dye. researchgate.net

Sensors: The phenol group can act as a proton donor or hydrogen bond donor, making the molecule potentially sensitive to changes in its chemical environment. This could be exploited for the development of chemical sensors.

Liquid Crystals: The rigid, aromatic structure of the molecule could be conducive to the formation of liquid crystalline phases.

Research in this area would involve the synthesis of polymers or coordination complexes incorporating the this compound unit and the characterization of their optical, electronic, and thermal properties.

Contribution to Fundamental Heterocyclic Chemistry and Medicinal Chemistry (Non-Clinical Focus)

Beyond its specific applications, the study of this compound will contribute to the fundamental understanding of heterocyclic and medicinal chemistry. The pyrazole nucleus is a privileged scaffold in drug discovery, and a deeper understanding of its chemical behavior is of paramount importance. nih.govmdpi.comnih.govnih.gov

This compound can serve as a model system for investigating:

Tautomerism in Pyrazoles: The potential for tautomerism in the pyrazole ring can influence its reactivity and biological interactions. mdpi.com

Halogen Bonding: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in molecular recognition and self-assembly.

Structure-Activity Relationships (SAR): By systematically modifying the structure of this compound and correlating these changes with its properties, researchers can derive valuable SAR insights that can be applied to the design of other bioactive molecules. researchgate.netnih.govnih.govjapsonline.com

The knowledge gained from studying this compound will add to the collective understanding of how to design and synthesize novel heterocyclic compounds with tailored properties, ultimately advancing the fields of drug discovery and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 4-(5-Bromo-1H-pyrazol-1-yl)phenol, and how are reaction conditions optimized?

The synthesis typically involves condensation of a brominated pyrazole precursor with a phenolic derivative. For example, hydrazine hydrate and KOH in ethanol under reflux (5–8 hours) are common reagents for pyrazole ring formation . Monitoring reaction progress via TLC and acidifying the mixture post-reaction improves yield and purity. Optimization parameters include solvent choice (polar aprotic vs. protic), temperature control (reflux vs. room temperature), and stoichiometric ratios of reagents to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identifies proton environments (e.g., phenolic -OH at δ 9–10 ppm, pyrazole protons at δ 7–8 ppm) and confirms substitution patterns .

- FT-IR : Detects functional groups (O-H stretch ~3200 cm⁻¹, C-Br stretch ~550 cm⁻¹) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 279) and bromine isotope patterns .

- X-ray Crystallography : Resolves 3D structure but requires high-quality single crystals and SHELXL refinement .

Q. How can solubility and stability issues be addressed during experimental workflows?

Solubility in polar solvents (e.g., DMSO, ethanol) is enhanced by the phenolic -OH group. For stability, store under inert atmosphere (N2/Ar) at −20°C to prevent bromine displacement or oxidation. Pre-saturate solvents with degassed N2 for air-sensitive reactions .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in molecular conformation, and what challenges arise during refinement?

SHELXL refinement (via SHELX-2018 ) is critical for resolving torsional angles and hydrogen bonding. Challenges include:

- Disordered bromine atoms : Use PART and SUMP instructions in SHELXL to model disorder .

- Twinned crystals : Apply HKLF5 format for data integration .

- Weak diffraction : Optimize crystal growth via slow evaporation in mixed solvents (e.g., CHCl3/hexane) .

Q. What computational methods validate experimental spectroscopic or crystallographic data?

- DFT Calculations : Compare experimental IR/Raman spectra with B3LYP/6-311+G(d,p) basis-set simulations to confirm vibrational modes .

- Molecular Docking : Predict binding affinities for bioactivity studies (e.g., AutoDock Vina with PyRx) using the compound’s 3D coordinates .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (C-H···π, π-π stacking) from crystallographic data .

Q. How can conflicting bioactivity results be analyzed across studies?

Contradictions often arise from assay conditions (e.g., cell line specificity, concentration ranges). Mitigate via:

- Dose-Response Curves : Establish IC50 values across multiple replicates .

- Structural Analogues : Compare activity of this compound with derivatives lacking the bromine or phenolic group to isolate pharmacophores .

- Enzyme Assays : Use purified targets (e.g., kinases) to reduce off-target effects .

Q. What strategies improve regioselectivity in brominated pyrazole synthesis?

- Directing Groups : Introduce electron-withdrawing groups (e.g., -CN) at the pyrazole 4-position to direct bromination to the 5-position .

- Catalytic Systems : Use NBS (N-bromosuccinimide) with FeCl3 in DMF at 0°C for controlled bromine addition .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity via uniform heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.